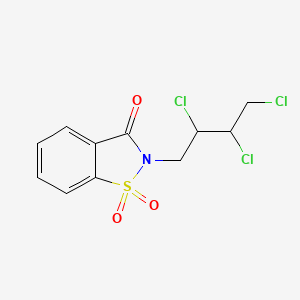

2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Description

2-(2,3,4-Trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a halogenated derivative of the benzisothiazole trione core, characterized by a trichlorobutyl substituent at the 2-position of the heterocyclic ring. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological and chemical applications, including enzyme inhibition and antimicrobial activity . The benzisothiazole trione scaffold itself is planar, with bond lengths and angles consistent with analogous structures (e.g., 2-ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione) . The trichlorobutyl group introduces steric bulk and electron-withdrawing effects, likely enhancing stability and reactivity in biological systems.

Properties

IUPAC Name |

1,1-dioxo-2-(2,3,4-trichlorobutyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl3NO3S/c12-5-8(13)9(14)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRFLYGBNUEZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzisothiazole Trione Synthesis

The benzisothiazole trione core is synthesized via cyclization reactions, often starting from substituted benzamide precursors. A key method, adapted from industrial-scale processes for analogous benzisothiazol-3-ones, involves halogen-mediated cyclization of 2-(alkylthio)benzamides.

Cyclization of 2-(Alkylthio)benzamides

In this approach, 2-(methylthio)benzamide derivatives are treated with halogenating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to induce cyclization. For example:

$$

\text{2-(Methylthio)benzamide} + \text{SOCl}_2 \rightarrow \text{1,2-Benzisothiazol-3-one} + \text{byproducts}

$$

Reaction conditions typically involve heating at 70–80°C for 1–2 hours in an inert solvent like toluene. This method achieves yields exceeding 90% and avoids hazardous oxidants like periodic acid.

Adaptations for Trione Formation

To introduce the trione (1,1,3(2H)-trione) moiety, precursor benzamides must contain pre-oxidized carbonyl groups. For instance, 3-amino-4-hydroxyphthalic acid derivatives serve as starting materials, where hydrolysis of methyl ester protecting groups followed by cyclization yields the trione structure. A representative pathway involves:

- Hydrolysis of dimethyl 3-amino-4-hydroxyphthalate using sodium hydroxide to form 3-amino-4-hydroxyphthalic acid.

- Cyclocondensation with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C, forming the isoindole-1,3-dione intermediate.

- Deprotection with Lewis acids (e.g., BCl₃) to unmask hydroxyl groups, followed by oxidation to ketones.

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge for synthesizing 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione:

Sequential Cyclization-Alkylation

- Synthesize the benzisothiazole trione core via cyclization of 3-amino-4-hydroxyphthalic acid derivatives.

- Alkylate the nitrogen with 2,3,4-trichlorobutyl chloride under basic conditions.

Advantages:

- Modular approach allows independent optimization of each step.

- High purity intermediates facilitate characterization.

Challenges:

- Multiple protection/deprotection steps increase synthesis time.

One-Pot Tandem Reaction

A hypothetical one-pot method could involve simultaneous cyclization and alkylation, though this remains unexplored in the literature. Potential conditions include:

- Using SOCl₂ as both cyclizing agent and acid scavenger.

- In-situ generation of the trichlorobutyl electrophile from butanol and chlorine gas.

Analytical and Spectroscopic Data

While specific data for 124372-40-3 are proprietary, analogous compounds provide benchmarks:

| Property | Value (Analog) | Method |

|---|---|---|

| Melting Point | 157–158°C | Differential Scanning Calorimetry |

| IR (KBr) | 1740 cm⁻¹ (C=O) | Fourier Transform IR |

| ¹H NMR (DMSO-d6) | δ 3.2–3.5 (m, CH₂Cl) | 400 MHz Spectrometer |

Chemical Reactions Analysis

Structural Features and Inferred Reactivity

The compound features:

-

A benzisothiazole-1,1,3(2H)-trione core (electron-deficient aromatic system with sulfone and ketone groups).

-

A 2,3,4-trichlorobutyl substituent (polyhalogenated alkyl chain).

Key Reaction Pathways (Hypothetical):

Comparison to Analogous Compounds

Reactivity insights are drawn from structurally related compounds:

-

Benzisothiazol-3(2H)-one derivatives (e.g., CID 9837171, CID 11593632):

-

Trichlorinated alkanes (e.g., CID 6443):

Thermal and Photochemical Stability

-

Thermal decomposition : Likely release of HCl due to the trichlorobutyl group, similar to other polychlorinated alkanes .

-

Photoreactivity : Benzisothiazole derivatives often exhibit UV-induced ring-opening or radical formation .

Gaps in Research

-

No synthetic applications or catalytic studies were identified.

-

Toxicity and environmental fate (e.g., degradation pathways) are undocumented.

Scientific Research Applications

Biological Activities

The compound has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that it may exhibit significant antibacterial activity against various pathogens . The mechanism of action likely involves interaction with specific molecular targets within microbial cells or cancerous tissues.

Organic Synthesis

In organic chemistry, 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo oxidation and substitution reactions makes it useful for developing new chemical entities .

Material Science

The compound is also explored in the development of new materials. Its unique chemical structure allows it to act as an intermediate in producing other chemicals or materials that may possess desirable properties for industrial applications .

Case Study 1: Antimicrobial Activity

A study published in Pharmaceutical Chemistry Journal examined the antibacterial efficacy of various benzisothiazole derivatives, including 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione. Results indicated that this compound demonstrated significant activity against resistant bacterial strains .

Case Study 2: Synthesis of Novel Derivatives

Research focusing on the synthesis of new derivatives highlighted the versatility of benzisothiazole compounds in drug development. The study successfully synthesized several derivatives using 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione as a precursor and evaluated their biological activities .

Mechanism of Action

The mechanism of action of 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione with analogous compounds:

*Estimated based on structural similarity.

Key Differences and Research Findings

Substituent Effects on Reactivity: The trichlorobutyl group in the target compound introduces significant steric hindrance and lipophilicity compared to simpler substituents like the morpholino group in 2-(morpholino-2-oxoethyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione . This likely enhances membrane permeability but may reduce solubility in aqueous systems. In contrast, saccharin lacks substituents, making it highly water-soluble and suitable for food applications .

Biological Activity :

- HTS09643 (with a dihydroxyphenyl-oxoethyl group) exhibits inhibitory activity against PonAAS2, an enzyme involved in indole-3-acetic acid (IAA) biosynthesis . The trichlorobutyl group in the target compound may similarly interact with enzyme active sites, though its chlorine atoms could favor halogen bonding with biomolecules.

- The m-fluorophenyl derivative (from ) demonstrates antimicrobial properties, suggesting that halogenation (fluorine or chlorine) at specific positions enhances bioactivity .

Synthetic Pathways: The synthesis of benzisothiazole triones often involves condensation reactions with phosphorus pentoxide-amine hydrochloride reagents, as seen in the preparation of 3-amino-1,2-benzisothiazole-1,1-dioxides .

Stability and Planarity :

- X-ray crystallography of 2-ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione confirms planarity of the benzisothiazole core, a feature critical for π-π stacking in molecular interactions . The bulky trichlorobutyl group may slightly distort this planarity, altering binding affinity compared to smaller analogues.

Biological Activity

2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione (commonly referred to as TCBT) is a synthetic compound with notable biological activities. Its structure includes a benzisothiazole moiety, which is known for various pharmacological properties. This article delves into the biological activities associated with TCBT, supported by data tables and relevant research findings.

- Molecular Formula : C11H10Cl3NO3S

- Molecular Weight : 342.615 g/mol

- Boiling Point : 506.7 ± 60.0 °C (predicted)

- Density : 1.570 ± 0.06 g/cm³ (predicted)

- pKa : -15.36 ± 0.20 (predicted) .

Antimicrobial Activity

Research has indicated that compounds related to benzisothiazoles exhibit significant antimicrobial properties. TCBT's structural analogs have shown effectiveness against various microbial strains due to their ability to inhibit enzyme activities crucial for microbial survival.

Antifungal Properties

Similar to its antimicrobial effects, TCBT has been studied for antifungal activity. The mechanism often involves disruption of fungal cell wall synthesis or function, making it a potential candidate for antifungal drug development.

Enzyme Inhibition

Benzisothiazole derivatives are recognized for their role as enzyme inhibitors. TCBT may inhibit key enzymes such as:

- Acyl coenzyme A cholesterol acyltransferase

- Monoamine oxidase

- Heat shock protein 90

This inhibition can lead to therapeutic effects in conditions like hyperlipidemia and neurodegenerative diseases .

Case Studies

Pharmacological Profile

The pharmacological profile of TCBT reveals its potential in various therapeutic areas:

- Antitumor Activity : Preliminary studies suggest that TCBT may exhibit cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models.

- Neuroprotective Effects : Due to its ability to inhibit monoamine oxidase, TCBT may offer neuroprotective benefits .

Q & A

Q. What are the critical parameters for synthesizing 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione with high yield and purity?

- Methodological Answer: Synthesis requires precise control of reaction conditions:

- Temperature: Maintain between 60–80°C to balance reaction rate and side-product formation.

- Solvent: Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility and stabilize intermediates.

- Reaction Time: Optimize via TLC monitoring; typical reflux durations range from 4–8 hours.

Post-synthesis, employ column chromatography or recrystallization for purification. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer:

- NMR Spectroscopy: H NMR identifies proton environments (e.g., trichlorobutyl substituents), while C NMR confirms carbon skeleton and electronic effects from chlorine atoms.

- IR Spectroscopy: Detects functional groups (e.g., C=O stretching at ~1700 cm for the trione moiety).

- Mass Spectrometry: HRMS provides exact mass confirmation, distinguishing isotopic patterns from chlorine atoms.

Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer:

- Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Anti-inflammatory Testing: Employ carrageenan-induced rat paw edema models, comparing inhibition rates to standard NSAIDs.

- Cytotoxicity: Perform MTT assays on human cell lines (e.g., HEK-293) to assess safety margins. Reference structurally similar benzisothiazole derivatives for activity benchmarks .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for this compound?

- Methodological Answer:

- DFT Calculations: Model reaction intermediates and transition states to identify rate-limiting steps (e.g., nucleophilic substitution at the trichlorobutyl group).

- Solvent Effects: Use COSMO-RS simulations to predict solvent polarity impacts on reaction kinetics.

- Thermodynamic Analysis: Calculate Gibbs free energy changes () to favor product formation. Pair computational predictions with experimental validation (e.g., varying solvents or catalysts) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer:

- Purity Verification: Re-analyze disputed batches via HPLC to rule out impurities (e.g., residual solvents or byproducts).

- Assay Standardization: Compare protocols for MIC (minimum inhibitory concentration) determinations; discrepancies may arise from inoculum size or growth media differences.

- Structural Analog Correlation: Cross-reference activities of derivatives (e.g., 3-piperazinyl-benzisothiazoles) to identify substituent-dependent trends .

Q. How do crystallographic studies inform structure-activity relationships (SAR) for this compound?

- Methodological Answer:

- X-ray Diffraction: Resolve 3D conformation to identify key interactions (e.g., π-π stacking between benzisothiazole and aromatic residues in target proteins).

- Hirshfeld Surface Analysis: Quantify intermolecular forces (e.g., C–H⋯O hydrogen bonds) influencing crystal packing and solubility.

- Comparative Analysis: Overlay crystal structures with analogs (e.g., bromo-substituted derivatives) to assess steric/electronic contributions to bioactivity .

Q. What advanced analytical methods can detect degradation products under varying storage conditions?

- Methodological Answer:

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months; analyze via LC-MS/MS to identify hydrolysis or oxidation products.

- Solid-State NMR: Monitor amorphous/crystalline phase changes affecting degradation rates.

- Mass Spectrometry Imaging (MSI): Map spatial distribution of degradation in formulated samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.